2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14774544
InChI: InChI=1S/C22H24N4O2/c1-22(2)10-9-18-11-17(5-8-20(18)28-22)12-21(27)25-19-6-3-16(4-7-19)13-26-15-23-14-24-26/h3-8,11,14-15H,9-10,12-13H2,1-2H3,(H,25,27)
SMILES:
Molecular Formula: C22H24N4O2
Molecular Weight: 376.5 g/mol

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

CAS No.:

Cat. No.: VC14774544

Molecular Formula: C22H24N4O2

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide -

Specification

Molecular Formula C22H24N4O2
Molecular Weight 376.5 g/mol
IUPAC Name 2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Standard InChI InChI=1S/C22H24N4O2/c1-22(2)10-9-18-11-17(5-8-20(18)28-22)12-21(27)25-19-6-3-16(4-7-19)13-26-15-23-14-24-26/h3-8,11,14-15H,9-10,12-13H2,1-2H3,(H,25,27)
Standard InChI Key ZYRHDSLHQQEIFQ-UHFFFAOYSA-N
Canonical SMILES CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C

Introduction

The compound 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a synthetic organic molecule that combines a chromene ring with an acetamide moiety and a triazolylmethylphenyl group. This complex structure suggests potential for diverse biological activities, given the presence of functional groups known for their pharmacological properties.

Synthesis Methods

The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide would likely involve multi-step organic reactions. Common methods for synthesizing similar compounds include:

  • Condensation Reactions: These are often used to form amide bonds.

  • Alkylation Reactions: These could be employed to introduce the triazolylmethyl group onto the phenyl ring.

Biological Activities

Compounds with chromene and triazole moieties have been studied for various biological activities, including:

  • Antimicrobial Activity: Chromene derivatives have shown potential against bacterial and fungal pathogens .

  • Anticancer Activity: The presence of a triazole ring may contribute to anticancer properties, as seen in other triazole-containing compounds .

Analytical Techniques

Characterization of this compound would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure through proton and carbon NMR.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and yield.

Potential Applications

Given its structural components, 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide may have applications in:

  • Medicinal Chemistry: As a potential lead compound for drug development.

  • Pharmaceutical Research: For exploring its therapeutic potential against various diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator